2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one is a chemical compound with the molecular formula C6H5F3N2O2 It is a pyrimidine derivative, characterized by the presence of a methoxy group at the 2-position and a trifluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-methoxypyrimidine with trifluoromethylating agents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like copper(I) iodide to facilitate the trifluoromethylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: This compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its potential therapeutic effects, as it can reach intracellular targets more efficiently .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(trifluoromethyl)pyrimidine
- 2-Methoxy-6-(difluoromethyl)pyrimidine
- 2-Methoxy-6-(trifluoromethyl)pyridine
Uniqueness
2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group at the 6-position significantly influences its reactivity and interactions with other molecules, distinguishing it from similar compounds .
Properties
IUPAC Name |
2-methoxy-4-(trifluoromethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-13-5-10-3(6(7,8)9)2-4(12)11-5/h2H,1H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOOCRYHYUMTKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=O)N1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442712 |
Source
|
Record name | 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175354-56-0 |
Source
|
Record name | 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.